Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate

Description

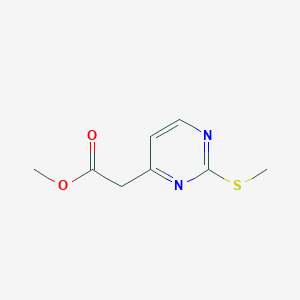

Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate is a pyrimidine derivative characterized by a methylthio (-SMe) group at the 2-position and a methyl ester-substituted acetoxy (-CH2COOMe) group at the 4-position of the pyrimidine ring. This compound serves as a versatile intermediate in medicinal and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic scaffolds . Its reactivity is influenced by the electron-withdrawing pyrimidine ring and the nucleophilic methylthio group, enabling diverse functionalization pathways.

Properties

Molecular Formula |

C8H10N2O2S |

|---|---|

Molecular Weight |

198.24 g/mol |

IUPAC Name |

methyl 2-(2-methylsulfanylpyrimidin-4-yl)acetate |

InChI |

InChI=1S/C8H10N2O2S/c1-12-7(11)5-6-3-4-9-8(10-6)13-2/h3-4H,5H2,1-2H3 |

InChI Key |

ZWXKKMRNLQIQSD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=NC(=NC=C1)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate typically involves the reaction of 2-(methylthio)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Corresponding alcohol

Substitution: Various substituted pyrimidines

Scientific Research Applications

Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate, differing primarily in substituents, ester groups, or ring systems:

Reactivity and Functionalization

- Electrophilic Substitution: The methylthio group in the target compound facilitates electrophilic aromatic substitution (e.g., bromination at the 5-position) . In contrast, amino or cyano substituents (e.g., in ) enhance nucleophilic reactivity for cross-coupling reactions.

- Ester Hydrolysis : The methyl ester in the target compound can be hydrolyzed to carboxylic acid for further conjugation, a property shared with ethyl esters in but less feasible in fluorinated derivatives due to steric hindrance .

- Ring Modifications: Chromenopyrimidine derivatives (e.g., ) exhibit rigid planar structures, enhancing intercalation with biomolecules compared to simpler pyrimidines.

Biological Activity

Methyl 2-(2-(methylthio)pyrimidin-4-yl)acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by a methylthio group at the 2-position and an acetate moiety. Its structure can be represented as follows:

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing efficacy in inhibiting growth, particularly in gram-positive bacteria. The mechanism appears to involve interference with bacterial DNA synthesis pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and leukemia cells. The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Case Study: Inhibition of Leukemia Cells

A study involving MV4-11 acute myeloid leukemia cells demonstrated that treatment with this compound resulted in significant apoptosis at concentrations as low as 1 µM after 24 hours of exposure.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.25 | 90 |

| 1.00 | 60 |

| 2.50 | 30 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of CDK Activity : The compound inhibits CDK4/6, leading to cell cycle arrest in the G1 phase, which is critical for cancer cell proliferation.

- DNA Synthesis Interference : By targeting enzymes involved in DNA replication, it disrupts the normal cellular processes necessary for cancer growth.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the methylthio group significantly affect its biological activity. Compounds with electron-donating groups at specific positions on the pyrimidine ring tend to exhibit enhanced activity against both microbial and cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.